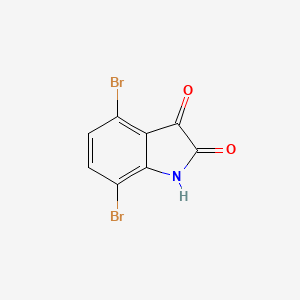

4,7-Dibromo-1H-indole-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dibromo-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLCBTSWCOVUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C(=O)C(=O)N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475965 | |

| Record name | 4,7-Dibromo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-89-6 | |

| Record name | 4,7-Dibromo-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dibromo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4,7 Dibromo 1h Indole 2,3 Dione and Its Functionalized Analogues

Methodologies for the Construction of the 4,7-Dibromo-1H-indole-2,3-dione Scaffold

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Cyclization Approaches from Halogenated Anilines and Related Precursors

A common and effective method for constructing the indole-2,3-dione core involves the cyclization of appropriately substituted anilines. In the case of this compound, the synthesis can commence from 2,5-dibromoaniline (B181072).

A synthetic route involves the reaction of 2,5-dibromoaniline with chloral (B1216628) monohydrate and hydroxylamine (B1172632) hydrochloride in a mixture of water and ethanol. chemicalbook.com This reaction, when heated, produces 2,5-dibromo isonitroso acetanilide. chemicalbook.com Subsequent treatment of this intermediate with concentrated sulfuric acid induces a cyclization reaction, yielding 3,6-dibromoisatin. chemicalbook.com It is important to note that this route initially produces a different isomer, 3,6-dibromoisatin, not the target 4,7-dibromo isomer. The synthesis of this compound from a halogenated aniline (B41778) precursor requires a different starting material or a subsequent halogenation strategy.

An alternative conceptual pathway involves the direct bromination of an indole (B1671886) precursor. However, the inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 and C5 positions, making direct 4,7-dibromination challenging. A more controlled approach is the use of directed ortho-metalation (DoM), which can guide the bromination to the desired positions.

Optimization and Mechanistic Insights into Key Synthetic Steps

The optimization of the synthesis of substituted indoles is crucial for maximizing yield and purity. For instance, in the synthesis of 3-haloindoles from 2-alkenylanilines, a cascade oxidative cyclization/halogenation has been developed using phenyliodine(III) diacetate (PIDA) and a halogen source like lithium bromide (LiBr). organic-chemistry.org This metal-free approach proceeds through the in situ formation of a reactive AcO-Br intermediate, leading to the formation of C-N and C-Br bonds. organic-chemistry.org The proposed mechanism involves the formation of a bromonium ion intermediate, followed by cyclization and halogenation. organic-chemistry.org

The choice of brominating agent is also a critical factor. While molecular bromine can be used, milder reagents like N-Bromosuccinimide (NBS) often provide better control and reduce the formation of over-brominated byproducts. The reaction conditions, such as solvent and temperature, must be carefully managed to prevent oxidative degradation of the indole ring or loss of the bromine substituents.

Diversification and Functionalization of the Indole-2,3-dione Core via Chemical Synthesis

The this compound scaffold is a versatile platform for the generation of a wide array of derivatives through various chemical transformations.

N-Alkylation and N-Arylation Reactions for Derivative Generation

The nitrogen atom of the indole ring can be readily functionalized through N-alkylation and N-arylation reactions. A sustainable approach for N-alkylation involves the use of alcohols in a "borrowing hydrogen" strategy catalyzed by transition metals like iron. nih.gov This method avoids the use of alkyl halides and proceeds by the in situ oxidation of the alcohol to an aldehyde, which then reacts with the indole nitrogen, followed by reduction. nih.gov

For N-arylation, copper-catalyzed cross-coupling reactions are commonly employed. organic-chemistry.org For example, the use of diaryliodonium salts enables a metal-free, regioselective N-arylation of various nitrogen heterocycles. organic-chemistry.org Palladium-catalyzed methods, utilizing bulky, electron-rich phosphine (B1218219) ligands, have also proven effective for the N-arylation of indoles with a broad range of aryl halides and triflates. organic-chemistry.org

| Reagent/Catalyst System | Reaction Type | Substrate Scope | Reference |

| Tricarbonyl(cyclopentadienone) iron complex | N-Alkylation | Indolines with various alcohols | nih.gov |

| Diaryliodonium salts | N-Arylation | 5-substituted-1H-tetrazoles | organic-chemistry.org |

| Pd₂(dba)₃ / Bulky phosphine ligands | N-Arylation | Indoles with aryl iodides, bromides, chlorides, and triflates | organic-chemistry.org |

| Cu₂O | N-Arylation | Indole-2-carboxylic acids with aryl halides | organic-chemistry.org |

Regioselective Functionalization of the Aromatic Ring (e.g., C-5, C-7 positions)

The functionalization of the benzene (B151609) portion of the indole ring presents a challenge due to the similar reactivity of the C-H bonds. However, regioselective methods have been developed to target specific positions.

For C-5 functionalization, a direct iodination of indoles has been reported, which proceeds under mild, metal-free conditions. rsc.org This reaction is believed to occur via a radical pathway and provides a versatile handle for further transformations. rsc.org

Achieving C-7 functionalization often requires the use of a directing group on the indole nitrogen. For example, an N-pivaloyl group can direct a rhodium catalyst to activate the C-7 C-H bond, allowing for alkenylation and alkylation reactions. nih.gov This strategy has been successfully applied to a wide range of indoles with good to excellent yields. nih.gov

| Position | Reaction Type | Key Reagents/Catalyst | Directing Group | Reference |

| C-5 | Iodination | N-Iodosuccinimide | None | rsc.org |

| C-7 | Alkenylation/Alkylation | Rhodium catalyst | N-Pivaloyl | nih.gov |

Multicomponent Reactions and their Application in Spiro-Indole-2,3-dione Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular architectures, such as spiro-indole-2,3-diones, in a single step. These reactions involve the combination of three or more starting materials to form a product that contains portions of all the initial reactants.

One such example is the three-component reaction of N-alkylisatins, activated acetylenic compounds, and alkyl bromides in the presence of triphenylphosphine. nih.gov This reaction can be performed in water and under microwave irradiation to afford functionalized indole-2-one derivatives in good yields. nih.gov

Another powerful MCR for the synthesis of spiro compounds is the Diels-Alder reaction. For instance, in the presence of copper sulfate, a three- or four-component reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles can lead to the formation of diverse spirotetrahydrocarbazoles. nih.gov This reaction proceeds through the in situ generation of an indole-based ortho-quinodimethane, which then undergoes a [4+2] cycloaddition with the dienophile. nih.gov

Comprehensive Spectroscopic and Structural Characterization of 4,7 Dibromo 1h Indole 2,3 Dione

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Characterization of Hydrogen Bonding Networks (N-H…O, C-H…O)

Hydrogen bonding plays a pivotal role in the solid-state architecture of isatin (B1672199) derivatives. The presence of an N-H group (a hydrogen bond donor) and two carbonyl oxygen atoms (hydrogen bond acceptors) facilitates the formation of robust intermolecular hydrogen bonds.

In the crystal structures of brominated isatins, a recurring motif is the formation of centrosymmetric dimers through N-H…O hydrogen bonds. For example, molecules of 4-bromo-1H-indole-2,3-dione and 7-bromo-1H-indole-2,3-dione both form dimers in the solid state via these interactions. iucr.orgresearchgate.net This specific interaction involves the N-H of one molecule and the C2-carbonyl oxygen of a neighboring molecule.

| Interaction Type | Donor | Acceptor | Typical Distance (D...A) | Reference Compound(s) |

| N-H···O | N-H | C=O | ~2.84 Å | 5,6-dibromo-1H-indole-2,3-dione researchgate.net |

| C-H···O | C-H | C=O | ~3.04 Å | 5,6-dibromo-1H-indole-2,3-dione researchgate.net |

Investigation of Halogen Bonding and Halogen-Oxygen Close Contacts

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base. wiley-vch.deacs.org This occurs due to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the axis of the R-X bond. wiley-vch.de

In brominated isatins, intermolecular Br…O close contacts are a significant feature of their crystal structures. These interactions are shorter than the sum of the van der Waals radii of bromine and oxygen, indicating a net attractive force. For instance, 4-bromo-1H-indole-2,3-dione displays an intermolecular Br…O distance of 3.0430(14) Å. iucr.orgresearchgate.net Similarly, 7-bromo-1H-indole-2,3-dione shows Br…O close contacts of 3.085(2) Å, which link the hydrogen-bonded dimers into infinite chains. researchgate.net A Br…O contact of 2.9409(3) Å is observed in 5,6-dibromo-1H-indole-2,3-dione. researchgate.net

Given the presence of two bromine atoms and two carbonyl groups in 4,7-Dibromo-1H-indole-2,3-dione, it is expected to be a potent participant in halogen bonding. These Br…O interactions would likely play a crucial role in directing the crystal packing, linking the primary hydrogen-bonded dimers into more complex one-, two-, or three-dimensional networks. The strength and geometry of these halogen bonds are influenced by the electron-withdrawing nature of the indole-2,3-dione core, which enhances the electrophilicity of the covalently bonded bromine atoms.

| Interaction Type | Atoms Involved | Distance (Å) | Reference Compound(s) |

| Halogen Bond | Br···O | 2.9409 - 3.085 | 4-bromo-, 7-bromo-, and 5,6-dibromo-1H-indole-2,3-dione iucr.orgresearchgate.netresearchgate.net |

Examination of π-π Stacking Interactions in Crystalline Lattices

The planar, aromatic nature of the this compound molecule makes it an ideal candidate for forming π-π stacking interactions. These interactions are a major cohesive force in the crystals of many aromatic compounds and involve the face-to-face arrangement of the aromatic rings.

In the crystal structures of related bromoisatins, parallel slipped π-π stacking is a common feature. For 4-bromo-1H-indole-2,3-dione, the isatin rings stack along the crystallographic c-axis with an inter-centroid distance of 3.7173(6) Å and an inter-planar distance of 3.3110(8) Å. iucr.orgresearchgate.net A significant slippage of 1.6898(14) Å is also observed. iucr.orgresearchgate.net For 7-bromo-1H-indole-2,3-dione, the nine-membered rings stack along the a-axis with an inter-centroid distance of 3.8320(7) Å, an inter-planar distance of 3.341(2) Å, and a slippage of 1.876(4) Å. researchgate.net

These stacking interactions, in conjunction with hydrogen and halogen bonding, are critical in determining the final, thermodynamically stable crystal lattice of this compound. The interplay of these noncovalent forces dictates the dense packing of molecules in the solid state.

| Parameter | 4-Bromo-1H-indole-2,3-dione | 7-Bromo-1H-indole-2,3-dione |

| Inter-centroid distance | 3.7173(6) Å | 3.8320(7) Å |

| Inter-planar distance | 3.3110(8) Å | 3.341(2) Å |

| Slippage | 1.6898(14) Å | 1.876(4) Å |

| Data from references iucr.orgresearchgate.netresearchgate.net. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

The electronic absorption spectrum of this compound is dictated by the π-conjugated system of the indole-2,3-dione core. The presence of bromine atoms as substituents is expected to influence the position and intensity of the absorption bands. While specific UV-Vis data for 4,7-dibromoisatin is not detailed in the provided search results, studies on related brominated indole (B1671886) derivatives, such as brominated 5,6-dihydroxyindole (B162784) carboxylates, show λmax values around 330 nm. umaine.edu The parent indole molecule exhibits absorption maxima in the ultraviolet region. nist.gov The extended conjugation in the isatin system, combined with the auxochromic and bathochromic effects of the bromine atoms, would likely result in absorption maxima at longer wavelengths compared to unsubstituted indole.

Fluorescence spectroscopy provides complementary information about the electronic structure and excited-state properties. Many indole derivatives are known to be fluorescent. Preliminary photophysical studies of mixed melanoids incorporating indole building blocks have shown that extended conjugation leads to red-shifted UV absorbance and the emergence of fluorescence properties. umaine.edu While no specific fluorescence data for this compound has been found, it is plausible that the compound could exhibit fluorescence, the characteristics of which would be highly dependent on the solvent environment and the nature of its electronic transitions. The heavy bromine atoms might, however, promote intersystem crossing, potentially quenching fluorescence and favoring phosphorescence.

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. EPR is not applicable to the diamagnetic ground state of this compound, as all its electrons are paired.

However, EPR spectroscopy would be an invaluable tool for studying radical forms of the compound. If this compound were to be reduced or oxidized by one electron, it would form a radical anion or radical cation, respectively. These paramagnetic species would be EPR active. The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule, through analysis of the g-factor and hyperfine coupling constants with the nitrogen and hydrogen nuclei, and potentially with the bromine nuclei. Such studies could offer deep insights into its redox chemistry and the nature of its molecular orbitals, but no such studies have been reported in the searched literature.

Mechanistic Studies and Chemical Reactivity of 4,7 Dibromo 1h Indole 2,3 Dione

Investigations into the Reactivity Profile of the Brominated Indole-2,3-dione Scaffold

The reactivity of the 4,7-dibromo-1H-indole-2,3-dione scaffold is significantly influenced by the interplay of its constituent functional groups. The two bromine atoms at the 4 and 7 positions are strong electron-withdrawing groups, which decreases the electron density of the aromatic ring. This deactivation has a profound effect on the molecule's susceptibility to electrophilic attack. Conversely, the electron-withdrawing nature of the dione (B5365651) moiety enhances the electrophilicity of the carbonyl carbons, making them prime targets for nucleophilic attack.

Reaction Pathways Involving Electrophilic Aromatic Substitutions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are generally disfavored due to the strong deactivating effect of the two bromine atoms and the carbonyl groups. These electron-withdrawing groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com

For an EAS reaction to occur, a potent electrophile and often harsh reaction conditions are necessary to overcome the high activation energy barrier. masterorganicchemistry.comyoutube.com The substitution pattern would be directed by the existing substituents. However, the pronounced deactivation of the ring makes such reactions challenging and less common compared to other transformations of the molecule.

Nucleophilic Addition Reactions at the Carbonyl Centers (C-2 and C-3)

The carbonyl carbons at the C-2 and C-3 positions of the indole-2,3-dione core are highly electrophilic. This is a consequence of the polarization of the carbon-oxygen double bonds, where the more electronegative oxygen atom draws electron density away from the carbon atom, resulting in a partial positive charge on the carbon. libretexts.org This inherent electrophilicity makes the carbonyl centers susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com

These nucleophilic addition reactions are a cornerstone of isatin (B1672199) chemistry. The addition of a nucleophile to one of the carbonyl carbons leads to the formation of a tetrahedral intermediate. libretexts.org The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. For instance, the C-3 carbonyl group is generally more reactive towards nucleophiles than the C-2 amide carbonyl. This differential reactivity allows for selective transformations.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

| Grignard Reagents | Tertiary Alcohols |

| Organolithium Compounds | Tertiary Alcohols |

| Cyanide | Cyanohydrins |

| Amines | Schiff Bases/Aminals |

| Alcohols | Hemiketals/Ketals |

The stereochemistry of these addition reactions is also an important consideration. If the substituents at the C-3 position are different, the addition of a nucleophile can create a new chiral center. The stereochemical outcome is dependent on the direction of nucleophilic attack on the planar carbonyl group. libretexts.org

Ring Expansion and Rearrangement Reactions of Indole-2,3-diones

The indole-2,3-dione scaffold can undergo fascinating ring expansion and rearrangement reactions, often initiated by the formation of a carbocation intermediate. These reactions can lead to the formation of larger ring systems, such as quinolines and other heterocyclic structures.

One common pathway involves the reaction of isatins with reagents that can generate a carbocation adjacent to the ring. This can trigger a rearrangement where a bond from the indole (B1671886) ring migrates to the carbocation, resulting in an expanded ring. The driving force for these rearrangements is often the formation of a more stable carbocation or the relief of ring strain. youtube.comyoutube.commasterorganicchemistry.com For instance, the expansion of a five-membered ring to a six-membered ring can be thermodynamically favorable. youtube.comyoutube.com

These types of skeletal reorganizations highlight the chemical versatility of the indole-2,3-dione system and provide synthetic routes to diverse and complex molecular architectures that would be difficult to access through other means.

Condensation and Cycloaddition Reactions in the Synthesis of Complex Architectures

This compound is a valuable precursor in condensation and cycloaddition reactions, enabling the construction of intricate molecular frameworks. The reactive C-3 carbonyl group readily participates in condensation reactions with active methylene (B1212753) compounds, amines, and other nucleophiles to form a variety of heterocyclic systems.

For example, the Knoevenagel condensation of 4,7-dibromoisatin with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of 3-ylideneoxindoles. These products are themselves versatile intermediates for further synthetic transformations.

Furthermore, the double bond of the resulting 3-ylideneoxindoles can act as a dienophile or a dipolarophile in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. These reactions provide a powerful tool for the stereoselective synthesis of complex polycyclic and spirocyclic compounds. nih.gov

Oxidation and Reduction Chemistry of the Indole-2,3-dione Moiety

The indole-2,3-dione moiety in this compound can be selectively oxidized or reduced to access a range of other important heterocyclic compounds.

Reduction:

The carbonyl groups of the isatin core can be reduced using various reducing agents. For instance, selective reduction of the C-3 keto group can yield 3-hydroxy-2-oxindoles. More vigorous reduction conditions can lead to the reduction of both carbonyl groups and even the indole ring itself. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The choice of reducing agent and reaction conditions determines the final product.

Oxidation:

Oxidative cleavage of the C2-C3 bond of the indole-2,3-dione ring is a key transformation that leads to the formation of isatoic anhydrides or anthranilic acid derivatives. chemicalbook.com This reaction is typically achieved using oxidizing agents such as hydrogen peroxide in an alkaline medium. The resulting anthranilic acid derivatives are valuable intermediates in the synthesis of various pharmaceuticals and other fine chemicals. chemicalbook.com

Table 2: Common Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄ | 3-Hydroxy-2-oxindoles |

| Reduction | LiAlH₄ | Indoles/Indolines |

| Oxidation | H₂O₂ / NaOH | Anthranilic Acids |

| Oxidation | Dess-Martin periodinane | Dearomatized products nih.gov |

This diverse oxidation and reduction chemistry further underscores the utility of this compound as a versatile synthon in organic chemistry.

Computational Chemistry and Theoretical Approaches to 4,7 Dibromo 1h Indole 2,3 Dione Research

Density Functional Theory (DFT) Calculations for Electronic Properties and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For isatin (B1672199) derivatives, including 4,7-Dibromo-1H-indole-2,3-dione, DFT calculations are instrumental in determining electronic properties and energetics that govern the compound's reactivity and interactions. ijfans.orgmedmedchem.com

Researchers employ DFT to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of the atoms. These calculations provide access to a variety of electronic descriptors. medmedchem.comresearchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. lew.ro

Furthermore, DFT is used to compute properties like the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack. researchgate.net Other calculated parameters include dipole moment, polarizability, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman) to validate the computational model. ijfans.orgmedmedchem.com Energetics, such as the total energy and heat of formation, are also determined, providing insights into the compound's thermodynamic stability. lew.ro Studies on related isatin derivatives often use functionals like B3LYP with basis sets such as 6-311++G** to achieve a balance between accuracy and computational cost. medmedchem.com

Table 1: Key Electronic and Energetic Properties Calculated via DFT for Indole-2,3-dione Scaffolds

| Property | Description | Significance in Research |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; related to ionization potential. lew.ro |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; related to electron affinity. lew.ro |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity, kinetic stability, and optical properties. |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. researchgate.net |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Affects intermolecular forces and non-linear optical properties. lew.ro |

| Total Energy | The total electronic energy of the molecule in its ground state. | Used to compare the relative stability of different isomers or conformers. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. nih.gov For the this compound scaffold, QSAR is a valuable approach for predicting potential therapeutic effects and prioritizing derivatives for synthesis and testing. nih.gov These models are built by developing a mathematical equation that links molecular descriptors (numerical representations of chemical properties) to a measured biological response, such as the half-maximal inhibitory concentration (IC₅₀). nih.gov

In studies of isatin derivatives, QSAR models have been successfully developed to predict activities like anticancer and antimicrobial effects. researchgate.netnih.gov The process involves calculating a wide range of descriptors for a series of related compounds and then using statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, to select the descriptors that best predict activity. nih.govnih.gov For example, a QSAR study on the anti-cancer activity of isatin derivatives found that the number of halogen atoms had a positive effect on cytotoxicity, which is directly relevant to the dibrominated structure of this compound. nih.gov

The statistical quality of a QSAR model is crucial and is assessed using parameters like the squared correlation coefficient (R²) for the training set and the squared cross-validation coefficient (Q²) for internal validation. nih.govresearchgate.net A robust and predictive QSAR model can significantly reduce the time and cost associated with drug discovery by enabling the virtual screening of large libraries of compounds. lew.ro

| Standard Error (SE) | A measure of the accuracy of predictions made with a regression line. | Low value indicates higher accuracy | researchgate.net |

Molecular Docking Studies for Ligand-Target Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. ijpbs.com This method is central to structure-based drug design, providing critical insights into the binding mode, affinity, and selectivity of potential drug candidates. nih.govnih.gov

For the indole-2,3-dione scaffold, molecular docking has been extensively used to explore interactions with various biological targets implicated in diseases like cancer, inflammation, and viral infections. nih.govnih.govnih.gov The process involves placing the ligand into the binding site of a protein whose 3D structure is known (often from X-ray crystallography or NMR). A scoring function then estimates the binding affinity, typically reported as a binding energy (e.g., in kcal/mol), with lower scores indicating stronger binding. tandfonline.comnih.gov

Docking studies on isatin derivatives have successfully identified key interactions driving target recognition. For example, in studies with caspase-3, an enzyme involved in apoptosis, the isatin core was shown to form crucial T-shaped π-π interactions with amino acid residues like His121 and Tyr204 in the active site. nih.gov Similarly, docking of brominated isatin derivatives into the active site of cyclooxygenase (COX) enzymes helped rationalize their anti-inflammatory activity. nih.gov These studies help elucidate the mechanism of action and guide the design of more potent and selective inhibitors. nih.govnih.gov

Table 3: Examples of Molecular Docking Studies on Isatin Scaffolds

| Target Protein | PDB ID | Therapeutic Area | Key Findings from Docking | Reference |

|---|---|---|---|---|

| Caspase-3 | 1GFW | Cancer | Isatin core forms T-shaped π-π interactions with His121 and Tyr204. | nih.gov |

| COX-2 | 3LN1 | Inflammation | Brominated derivatives showed good docking scores, correlating with in vivo activity. | nih.gov |

| SARS CoV 3CLpro | - | Antiviral | Isatin derivatives identified as potential inhibitors. | nih.gov |

| Estrogen Receptor α (ERα) | - | Breast Cancer | Predicted the binding mode of an isatin-hydrazide derivative, later confirmed by MD simulations. | frontiersin.org |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and binding dynamics of a ligand-protein complex. This approach complements the static picture provided by molecular docking. researchgate.net

For this compound and its derivatives, MD simulations are used to assess the stability of the docked pose within the protein's binding site. tandfonline.comnih.gov A simulation is run for a period of nanoseconds, and the trajectory of the ligand is analyzed. If the ligand remains stably bound in its initial docked conformation, it increases confidence in the docking result. frontiersin.org These simulations are also crucial for understanding how the protein and ligand adapt to each other's presence, revealing subtle conformational changes that can be critical for binding.

MD simulations can also be used to calculate the free energy of binding using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov Studies on isatin derivatives complexed with targets such as the SARS-CoV-2 main protease and estrogen receptor α have used MD simulations to confirm the stability of the predicted binding modes and to highlight the specific interactions, like hydrogen bonds, that are crucial for high-affinity binding over time. nih.govfrontiersin.orgnih.gov

Chemoinformatics and Virtual Screening Methodologies for Indole-2,3-dione Scaffolds

Chemoinformatics encompasses the use of computational methods to analyze and manage large collections of chemical data. researchgate.net It plays a vital role in modern drug discovery, particularly through virtual screening (VS), which is the computational filtering of large libraries of compounds to identify those likely to be active against a specific biological target. wikipedia.org The indole-2,3-dione scaffold is well-suited for such methodologies due to its synthetic tractability and privileged structure status in medicinal chemistry. mdpi.com

Virtual screening can be broadly categorized into two types: structure-based (SBVS) and ligand-based (LBVS). eurofinsdiscovery.com

Structure-Based Virtual Screening (SBVS) relies on the 3D structure of the target protein. Molecular docking, as described above, is the primary tool for SBVS, where entire chemical libraries containing millions of compounds can be docked against a target to prioritize a smaller, manageable set for experimental testing. tandfonline.comnih.gov

Ligand-Based Virtual Screening (LBVS) is used when the structure of the target is unknown but a set of active molecules exists. This approach uses the known active compounds as templates to search for other molecules with similar properties. eurofinsdiscovery.com Methods include 2D chemical similarity searching and 3D pharmacophore modeling, where the essential features for activity are mapped and used as a query. wikipedia.org

Chemoinformatics and VS have been successfully applied to identify novel inhibitors based on the indole (B1671886) scaffold for targets like Mycobacterium tuberculosis DNA gyrase and the SARS-CoV-2 main protease. tandfonline.comnih.gov These approaches accelerate the hit-to-lead process by enriching the pool of tested compounds with those having a higher probability of being active. nih.govresearchgate.net

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isatin (1H-indole-2,3-dione) |

| Indole-3-carbinol |

| 3,3′-diindolylmethane |

| Nintedanib (BIBF1120) |

| Sunitinib (Sutent) |

| Tamoxifen |

| Fulvestrant |

| Doxorubicin |

| Indomethacin |

| Celecoxib |

| Chloral (B1216628) hydrate |

| Hydroxylamine (B1172632) |

| Aniline (B41778) |

Applications of 4,7 Dibromo 1h Indole 2,3 Dione in Advanced Organic Synthesis

4,7-Dibromo-1H-indole-2,3-dione as a Versatile Synthetic Intermediate

The reactivity of this compound is largely influenced by its electron-withdrawing dione (B5365651) group and the presence of bromine atoms at the 4 and 7 positions of the indole (B1671886) ring. This combination of functional groups allows it to participate in a variety of chemical transformations, including condensation reactions and nucleophilic substitutions. The bromine substituents not only enhance its reactivity but also increase its lipophilicity, a property that is often beneficial in medicinal chemistry.

The isatin (B1672199) core of the molecule is a privileged scaffold in medicinal chemistry and organic synthesis. nih.govtaylorfrancis.com this compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure can be modified through various reactions, such as N-alkylation, to introduce different functional groups and build molecular diversity. researchgate.net These transformations allow for the generation of a library of isatin derivatives that can be used as precursors for the synthesis of pharmaceuticals and other biologically active molecules.

| Property | Description | Significance in Synthesis |

| Reactive Dione Moiety | The adjacent ketone and amide carbonyl groups are susceptible to various nucleophilic attacks and condensation reactions. | Enables the construction of diverse heterocyclic systems and the introduction of various substituents. |

| Bromine Substituents | The two bromine atoms at positions 4 and 7 can be readily substituted or participate in cross-coupling reactions. | Provides handles for further functionalization and the creation of carbon-carbon and carbon-heteroatom bonds. |

| Increased Lipophilicity | The presence of bromine atoms enhances the compound's solubility in organic solvents. | Facilitates its use in a wider range of reaction conditions and improves its properties for potential biological applications. |

Scaffold for the Construction of Diverse Heterocyclic Frameworks

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. These frameworks are of significant interest due to their prevalence in natural products and their broad spectrum of biological activities.

Isatin and its derivatives are well-known precursors for the synthesis of quinoline-4-carboxylic acids through the Pfitzinger reaction. researchgate.net This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. The resulting quinoline (B57606) derivatives are an important class of heterocyclic compounds with diverse pharmacological properties. nih.gov

Furthermore, the isatin scaffold can be readily converted into oxindole (B195798) derivatives. nih.gov Oxindoles are another important class of heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of oxindole derivatives from this compound would involve the reduction of the C2-carbonyl group, providing a versatile route to this valuable scaffold.

| Starting Material | Reaction Type | Product Class | Significance |

| This compound | Pfitzinger Reaction | Quinoline Derivatives | Important pharmacophores with diverse biological activities. researchgate.netnih.gov |

| This compound | Reduction | Oxindole Derivatives | Versatile scaffolds for the development of therapeutic agents. nih.gov |

Spiro-fused heterocycles are a unique class of three-dimensional molecules that have gained significant attention in medicinal chemistry and materials science. The C3-carbonyl group of the isatin ring is a key functional group for the construction of spirocyclic systems. This compound can undergo reactions with various bifunctional nucleophiles to generate a diverse array of spiro-fused heterocycles. rsc.org

For instance, the reaction of isatins with 1,3-dipoles in 1,3-dipolar cycloaddition reactions provides a powerful tool for the synthesis of spiro-heterocycles. researchgate.net These reactions can lead to the formation of complex molecular architectures containing multiple stereocenters. The development of organocatalytic enantioselective methods for these transformations allows for the synthesis of chiral spiro-fused heterocycles with high enantiopurity. rsc.org Additionally, the reaction of isatins with various substrates can lead to the formation of indole-fused oxepines and azepines. nih.gov

The this compound scaffold is a valuable starting point for the development of new therapeutic agents. The bromine atoms can serve as handles for further chemical modifications, allowing for the fine-tuning of the molecule's biological activity. The isatin core itself is known to interact with various biological targets, and the introduction of bromine atoms can enhance these interactions and impart new pharmacological properties.

Derivatives of this compound are being investigated for a range of biological activities. The versatility of the isatin scaffold allows for its incorporation into a variety of biologically relevant frameworks, including those with potential applications in the treatment of cancer and infectious diseases. mdpi.comnih.gov

Strategic Use of Bromine Substituents in Directed Synthesis and Cross-Coupling Reactions

The two bromine atoms on the aromatic ring of this compound are not merely passive substituents. They play a crucial role in directing the synthesis of more complex molecules. These bromine atoms can be selectively replaced by other functional groups through nucleophilic aromatic substitution reactions.

More importantly, the bromine atoms are ideal handles for modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These powerful carbon-carbon bond-forming reactions allow for the introduction of a wide variety of substituents at the 4 and 7 positions of the indole ring. This capability is invaluable for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The ability to selectively functionalize the bromine atoms provides a high degree of control over the final molecular architecture.

Structure Activity Relationship Sar Studies and Biological Target Modulation by 4,7 Dibromo 1h Indole 2,3 Dione Derivatives

Systematic Investigation of Substituent Effects on Biological Activity of Indole-2,3-diones

The biological activity of indole-2,3-dione (isatin) derivatives is significantly influenced by the nature and position of substituents on the indole (B1671886) ring. Systematic studies have revealed that the introduction of electron-withdrawing groups, such as halogens, can enhance the biological profile of these compounds.

The presence of bromine atoms at the 4 and 7 positions of the indole ring, as seen in 4,7-Dibromo-1H-indole-2,3-dione, increases the compound's reactivity and lipophilicity. This enhanced lipophilicity can facilitate better penetration of cellular membranes, allowing the molecule to reach its intracellular targets more effectively. calstate.edu

Research on various isatin (B1672199) derivatives has demonstrated that halogenation, particularly at the C5 and C7 positions, can lead to improved inhibitory potency against various biological targets. calstate.edu For instance, in studies on SARS coronavirus 3CL protease inhibitors, isatin derivatives with electron-withdrawing groups like bromo were found to be significantly more potent. nih.gov The hydrophobicity and electron affinity of the substituents on the isatin ring are crucial factors determining the inhibitory potency. nih.gov

Furthermore, SAR studies on other isatin derivatives have highlighted the importance of substitutions at various positions. N-alkylation and the introduction of different functional groups at the C3 position have been shown to modulate the antibacterial and antiviral activities of isatin derivatives. calstate.edunih.gov The versatility of the isatin scaffold allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities. calstate.edu

Elucidation of Molecular Targets and Mechanism of Action in Cellular Systems

Derivatives of this compound exert their biological effects by interacting with a variety of molecular targets and modulating key cellular pathways.

Enzyme Inhibition and Allosteric Modulation Studies

The isatin core is a privileged scaffold for the development of enzyme inhibitors. The addition of bromine atoms in this compound can enhance its binding affinity to various enzymatic targets.

Cyclin-Dependent Kinases (CDKs): Isatin derivatives, such as indirubins which can be formed from isatin dimerization, are known to be potent inhibitors of CDKs. nih.gov These kinases are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer therapies.

STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. nih.govnih.gov Small molecule inhibitors targeting the SH2 domain of STAT3 have been developed, and isatin-based compounds could potentially act as scaffolds for such inhibitors. nih.govnih.gov The inhibition of STAT3 dimerization is a key mechanism to block its pro-cancerous functions. nih.gov

Plasmodial Serine Hydroxymethyltransferase (SHMT): This enzyme is a key player in the folate cycle of Plasmodium species, the causative agents of malaria. nih.gov While specific studies on this compound are limited, the isatin scaffold is a known starting point for the design of various enzyme inhibitors. nih.gov Potent inhibitors of plasmodial SHMT with a different core structure have been identified, highlighting the potential for targeting this enzyme with novel chemical entities. nih.gov

Tubulin Polymerization: Some isatin derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. researchgate.net This disruption of the cytoskeleton can lead to mitotic arrest and apoptosis in cancer cells.

Akt Pathway: The Akt signaling pathway is a central regulator of cell survival and proliferation. The modulation of this pathway is a key mechanism for the anticancer effects of many compounds. Derivatives of isatin have been shown to induce apoptosis in cancer cells by modulating specific biochemical pathways, which could include the Akt pathway.

Carbonic Anhydrase: Certain isatin analogues have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.gov While direct inhibition by this compound is not extensively documented, the structural features of isatins make them candidates for exploring carbonic anhydrase inhibition. nih.gov

Tyrosine Kinases: Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. The isatin scaffold has been utilized in the development of tyrosine kinase inhibitors.

Interruption of Cellular Pathways and Signaling Cascades

The interaction of this compound derivatives with their molecular targets leads to the disruption of crucial cellular pathways and signaling cascades. As mentioned, the inhibition of STAT3 by isatin-based compounds can interrupt the IL-6/JAK/STAT3 signaling pathway, which is often overactive in cancer and inflammatory diseases. nih.gov This interruption can lead to a reduction in the expression of genes involved in cell proliferation, survival, and angiogenesis. nih.gov

Furthermore, the modulation of pathways like the Akt pathway and the induction of apoptosis through caspase activation are significant mechanisms by which these compounds exert their anticancer effects. The ability of isatin derivatives to interfere with these fundamental cellular processes underscores their therapeutic potential. nih.gov

Interactions with Nucleic Acids

Some isatin derivatives have been shown to interact with DNA, which can contribute to their biological activity. Studies on various isatin derivatives have demonstrated their ability to bind to DNA, with some compounds exhibiting DNA protection activity. nih.gov The mode of interaction can vary, with some derivatives acting as intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalation can lead to changes in DNA conformation and potentially interfere with DNA replication and transcription. researchgate.netmdpi.com

For instance, isatin-3-isonicotinylhydrazone has been shown to intercalate into DNA, as evidenced by spectroscopic and viscometric techniques. nih.govresearchgate.net Other studies have suggested that some isatin derivatives may bind to the grooves of the DNA helix. researchgate.net The ability of these compounds to interact with DNA is an important aspect of their mechanism of action and contributes to their potential as anticancer agents. mdpi.com

Antiviral Activity Research and Mechanism of Action

The isatin scaffold has a long history in antiviral research, with derivatives showing activity against a range of viruses. researchgate.net While specific research on the antiviral activity of this compound against Reovirus-1 is not extensively detailed in the provided results, the general antiviral potential of isatin derivatives is well-established.

Isatin derivatives have been reported to inhibit various viruses, including human rhinovirus, by targeting viral enzymes like proteases that are essential for viral replication. nih.gov For example, N-substituted isatin analogues have been identified as inhibitors of the human rhinovirus 3C protease. nih.gov

Research on novel indolylthiosemicarbazides and their cyclized 4-thiazolidinone (B1220212) analogs has demonstrated notable antiviral activity against Coxsackie B4 virus. nih.gov This study highlighted the importance of the free thiosemicarbazide (B42300) moiety for the antiviral effect. nih.gov Another well-known isatin derivative, methisazone, has shown activity against smallpox virus. researchgate.net These findings underscore the potential of the isatin core, including its dibrominated forms, as a template for the development of new antiviral agents.

Insights from Halogen-Directed Bioactivity in Dibrominated Isatins

The presence and position of halogen atoms on the isatin ring significantly direct the biological activity of the resulting compounds. calstate.edunih.gov The two bromine atoms in this compound confer unique properties that enhance its biological potential.

The bromine atoms are electron-withdrawing, which can influence the electronic distribution within the molecule and its reactivity. calstate.edunih.gov This electronic effect, combined with the increased lipophilicity, can lead to stronger interactions with biological targets. The bromine atoms can enhance the binding affinity of the compound to enzymes and receptors, contributing to its observed biological effects.

In the context of antimicrobial activity, halogenation has been shown to be a key factor. The increased lipophilic character imparted by halogens facilitates the transport of the compound across the hydrophobic cell membranes of pathogens. calstate.edu Specifically, halogenation at the C7 position of the isatin ring has been shown to improve inhibitory potency. calstate.edu

Computational studies on isatin derivatives as SARS coronavirus 3CL protease inhibitors have further confirmed that the inhibitory potency is heavily dependent on the hydrophobicity and electron-withdrawing nature of the substituents. nih.gov Compounds with bromo substitutions were found to be more potent than those with less electron-withdrawing groups. nih.gov This highlights the critical role of halogen atoms in directing the bioactivity of dibrominated isatins and provides a rationale for their continued investigation in drug discovery.

Concluding Remarks and Future Research Trajectories

Novel Synthetic Methodologies for Accessing 4,7-Dibromo-1H-indole-2,3-dione and its Analogues

The development of efficient and regioselective synthetic routes is paramount for the continued investigation of this compound and the generation of diverse analogues. While methods exist, such as the cyclization of N-(2,5-dibromophenyl)-2-(hydroxyimino)acetamide, future research is anticipated to focus on more streamlined and sustainable approaches. chemicalbook.com

One promising avenue is the refinement of direct bromination and oxidation of indole (B1671886) precursors. researchgate.net The use of N-bromosuccinimide (NBS) in aqueous t-butyl alcohol has proven effective for the synthesis of 3,3-dibromo-1,3-dihydroindol-2-ones from indoles, which are valuable intermediates for isatins. rsc.org Future work could optimize these conditions to achieve regioselective 4,7-dibromination with high yields, potentially through the use of novel catalytic systems or flow chemistry setups that allow for precise control over reaction parameters.

Furthermore, the development of one-pot syntheses for multisubstituted alkoxyindoles could be adapted for dibromo-isatin derivatives, offering a pathway to novel structures with potentially enhanced stability and unique biological profiles. mdpi.com The exploration of alternative starting materials and the design of multi-step syntheses that are both efficient and safe will be crucial for producing these compounds on a larger scale for extensive biological screening. nih.gov

Emerging Spectroscopic and Computational Methodologies for Characterization and Prediction

The structural and electronic characterization of this compound and its derivatives will be significantly advanced by the application of emerging analytical techniques. While standard methods provide foundational data, more sophisticated approaches are needed to probe the subtle dynamics and interactions of these molecules.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption, offer the potential to observe reaction dynamics and short-lived intermediates in real-time. researchgate.net This could be particularly insightful for understanding photoinduced processes or the initial steps of receptor binding. High-resolution X-ray crystallography will continue to be essential for elucidating the solid-state structures of these compounds and their complexes with biological macromolecules, providing a basis for understanding intermolecular interactions. researchgate.net

In parallel, computational chemistry is poised to play an increasingly predictive role. Molecular docking simulations are already being used to forecast the binding affinities and modes of interaction between indole-2,3-dione derivatives and protein targets. acs.orgnih.gov Future efforts will likely involve more advanced computational models, such as quantum mechanics/molecular mechanics (QM/MM) methods, to provide a more accurate description of electronic effects and reaction mechanisms. The use of Artificial Neural Networks (ANNs) and the Electronic-Topological Method (ETM) has shown promise in predicting the biological activity of related isatin (B1672199) derivatives and could be a powerful tool for screening virtual libraries of 4,7-dibromo-isatin analogues. nih.gov

Future Directions in the Mechanistic Elucidation of Biological Actions

While preliminary studies have highlighted the potential of this compound derivatives as antimicrobial and anticancer agents, a deep mechanistic understanding of their biological activity is still in its infancy. The bromine atoms are thought to enhance lipophilicity and binding affinity, but the specific molecular targets and pathways modulated by these compounds remain largely uncharacterized.

Future research must focus on identifying the precise enzymes, receptors, or nucleic acid structures with which these compounds interact. This can be achieved through a combination of affinity chromatography, proteomics, and genetic screening approaches. Once targets are identified, detailed biochemical and biophysical assays will be necessary to quantify binding kinetics and elucidate the molecular basis of inhibition or activation.

Understanding the structure-activity relationship (SAR) is crucial. By synthesizing a library of analogues with systematic variations in the substitution pattern and observing the corresponding changes in biological activity, researchers can build predictive models. For instance, studies on related indole derivatives have shown that the nature and position of substituents markedly influence their inhibitory activity against targets like the Hepatitis C virus. nih.gov

Potential for Rational Design of Novel Indole-2,3-dione Architectures for Specific Research Applications

The indole-2,3-dione scaffold is a versatile platform for the rational design of molecules with tailored biological activities. Building on a deeper mechanistic understanding, future research can focus on creating novel architectures of this compound for specific applications.

For example, in the field of oncology, derivatives could be designed to selectively target kinases or other signaling proteins that are overexpressed in particular cancer cell lines. nih.gov In agrochemistry, the indole core has been successfully modified to create potent herbicides that inhibit photosystem II; similar design principles could be applied to 4,7-dibromo-isatin analogues. nih.gov The development of new isatin-based sulfonamides has also shown promise in targeting enzymes involved in metabolic disorders. acs.org

The process of rational design will be an iterative cycle of computational modeling, chemical synthesis, and biological evaluation. By leveraging advanced computational tools to predict the properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of novel probes and therapeutic leads. mdpi.com This approach has the potential to yield highly potent and selective agents for a wide range of research applications.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4,7-Dibromo-1H-indole-2,3-dione, and how can reaction conditions be optimized using factorial design?

- Methodological Answer : The synthesis of brominated indole derivatives often involves electrophilic substitution or metal-catalyzed cross-coupling. For 4,7-dibromo substitution, regioselective bromination of indole precursors (e.g., indole-2,3-dione) under controlled stoichiometry and temperature is critical. A factorial design approach can systematically optimize variables such as reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., NBS or FeBr₃) to maximize yield and purity . For example, pre-optimization screening of brominating agents (e.g., Br₂ vs. HBr/Oxone) and quenching protocols can reduce side reactions like over-bromination .

Q. Which purification techniques are recommended for isolating this compound, and how do they impact yield and purity?

- Methodological Answer : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is standard for isolating brominated indoles. However, membrane-based separation (e.g., nanofiltration) or recrystallization (using ethanol/water mixtures) may improve scalability. Purity can be monitored via HPLC with UV detection (λ = 254 nm), while yield losses often arise from solubility limitations or degradation during drying .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns via downfield shifts of H-4 and H-7 protons (δ ~7.5–8.0 ppm) and carbonyl carbons (C-2/C-3, δ ~170–180 ppm).

- X-ray crystallography : Resolve crystal packing and halogen bonding interactions, critical for understanding reactivity in solid-state reactions .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bromination reaction outcomes (e.g., unexpected regioselectivity or byproduct formation)?

- Methodological Answer : Contradictions often arise from variable reaction kinetics or impurities in starting materials. A quasi-experimental design with pretest/posttest controls (e.g., comparing purified vs. crude indole precursors) can isolate variables. For example, kinetic studies (via in-situ IR or UV-vis monitoring) may reveal intermediate species (e.g., bromo-oxindoles) that divert reaction pathways. Statistical tools like ANOVA can assess the significance of factors like temperature fluctuations or catalyst deactivation .

Q. What computational approaches are effective for predicting the reactivity of this compound in novel reactions (e.g., cycloadditions or cross-couplings)?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electrophilic/nucleophilic sites by analyzing Fukui indices or molecular electrostatic potentials (MEPs). Coupling DFT with COMSOL Multiphysics enables reaction pathway optimization under simulated conditions (e.g., solvent effects, pressure gradients). Machine learning models trained on existing indole reaction datasets may predict optimal catalysts or solvents .

Q. How can mechanistic studies elucidate the role of bromine substituents in modulating the compound’s electronic properties and reactivity?

- Methodological Answer : Ultrafast spectroscopy (e.g., transient absorption) can track charge transfer dynamics in photoexcited states. Cyclic voltammetry reveals redox potentials influenced by bromine’s electron-withdrawing effects. Comparative studies with mono-brominated analogs (e.g., 4-Bromo-indole-2,3-dione) quantify substituent effects on reaction rates and intermediate stability .

Q. What experimental frameworks are suitable for studying the stability of this compound under environmental conditions (e.g., humidity, UV exposure)?

- Methodological Answer : Accelerated aging studies under controlled humidity (e.g., 40–80% RH) and UV irradiation (λ = 300–400 nm) can simulate long-term stability. Surface adsorption/reactivity on indoor materials (e.g., silica or polymers) is analyzable via microspectroscopic imaging (AFM-IR or ToF-SIMS) to identify degradation products or catalytic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.